molecular formula C9H8BrNO B2553376 3-(2-Bromoethoxy)benzonitrile CAS No. 210963-61-4

3-(2-Bromoethoxy)benzonitrile

Cat. No. B2553376
M. Wt: 226.073
InChI Key: OQAYBNVLPKSUPI-UHFFFAOYSA-N
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Description

3-(2-Bromoethoxy)benzonitrile is a chemical compound with the molecular formula C9H8BrNO and a molecular weight of 226.07 . It is used for proteomics research .


Molecular Structure Analysis

The InChI code for 3-(2-Bromoethoxy)benzonitrile is 1S/C9H8BrNO/c10-4-5-12-9-3-1-2-8(6-9)7-11/h1-3,6H,4-5H2 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

3-(2-Bromoethoxy)benzonitrile is a powder that should be stored at room temperature .

Scientific Research Applications

1. Electrolyte Solvent in Dye-Sensitized Solar Cells (DSSCs)

Benzonitrile derivatives, including 3-(2-Bromoethoxy)benzonitrile, have been explored as electrolyte solvents in Dye-Sensitized Solar Cells (DSSCs). The low vapor pressure of these compounds contributes to the long-term stability of the cells. A study demonstrated that benzonitrile-based electrolytes achieved efficiency values around 8% for more than 1300 hours, using common and low-priced materials (Latini et al., 2014).

2. Herbicide Toxicity and Environmental Impact

Research has examined the cytotoxic effects of benzonitrile herbicides like bromoxynil and ioxynil. These studies, while primarily focusing on the environmental fate and toxicity of these herbicides, provide insights into the broader class of benzonitrile compounds. Their impact on human cell lines such as Hep G2 and HEK293T was evaluated, highlighting concerns about environmental safety and health implications (Lovecká et al., 2015).

3. Electrocatalytic Synthesis

Multi-metallic two-dimension conductive metal-organic frameworks (2D cMOF) have been used as anodic electrocatalysts in the efficient synthesis of benzonitrile. This method is part of an environmentally friendly strategy for producing benzonitrile, a key organic intermediate in various industries. The research highlights the potential of 3-(2-Bromoethoxy)benzonitrile in electrocatalytic applications (Wang et al., 2020).

4. Palladium-Catalyzed Cyanation

Palladium-catalyzed cyanation using benzonitriles, including derivatives like 3-(2-Bromoethoxy)benzonitrile, has been explored for its potential in industrial applications. This method offers a non-toxic and cost-effective approach to producing benzonitriles, crucial in synthesizing various organic compounds (Schareina et al., 2004).

Safety And Hazards

The compound is classified as dangerous, with hazard statements including H302, H312, H315, H318, H332, and H335 . These codes indicate that the compound is harmful if swallowed, in contact with skin, causes skin irritation, causes serious eye damage, harmful if inhaled, and may cause respiratory irritation .

properties

IUPAC Name

3-(2-bromoethoxy)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO/c10-4-5-12-9-3-1-2-8(6-9)7-11/h1-3,6H,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQAYBNVLPKSUPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCCBr)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Bromoethoxy)benzonitrile

CAS RN

210963-61-4
Record name 3-(2-bromoethoxy)benzonitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

0.71 ml (10.0 mmol) of 2-bromoethanol, 1.43 g (12.0 mmol) of 3-cyanophenol and 3.15 g (12.0 mmol) of triphenylphosphine were dissolved in 100 ml of tetrahydrofuran. 5.22 g (12.0 mmol) of diethyl azodicarboxylate (40% solution in toluene) was added to the solution at room temperature, and they were stirred overnight. After the treatment with ethyl acetate as the extractant in an ordinary manner, the crude product was obtained. This product was purified by the silica gel column chromatography to obtain the title compound.
Quantity
0.71 mL
Type
reactant
Reaction Step One
Quantity
1.43 g
Type
reactant
Reaction Step One
Quantity
3.15 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
5.22 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Citations

For This Compound
1
Citations
MA Pathan, FA Khan - Tetrahedron, 2017 - Elsevier
An efficient protocol for the synthesis of dihydrobenzoxazine and tetrahydrobenzoxazepine derivatives has been developed using haloarenes involving N-dealkylative S N Ar reaction. …
Number of citations: 3 www.sciencedirect.com

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